molecular formula C8H8KNO2 B3249685 Potassium 2-(5-methylpyridin-2-yl)acetate CAS No. 1956335-49-1

Potassium 2-(5-methylpyridin-2-yl)acetate

Cat. No.: B3249685
CAS No.: 1956335-49-1
M. Wt: 189.25 g/mol
InChI Key: QBNFKPSDFYQUIM-UHFFFAOYSA-M
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Description

Potassium 2-(5-methylpyridin-2-yl)acetate is a pyridine-based carboxylic acid salt with the molecular formula C₈H₈KNO₂ (derived from its parent acid, 2-(5-methylpyridin-2-yl)acetic acid, CAS 848093-05-0) . The compound features a pyridine ring substituted with a methyl group at the 5-position and an acetate moiety at the 2-position, neutralized by potassium. It is typically synthesized via the neutralization of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide, following protocols analogous to those described for related thiadiazole disulfide intermediates (e.g., thiol–disulfide exchange reactions under pH-controlled conditions) .

Key properties include:

  • Molecular weight: ~195.26 g/mol (parent acid: 151.16 g/mol).
  • Applications: Intermediate in pharmaceutical synthesis, ligand in coordination chemistry, and precursor for functionalized pyridine derivatives.

Properties

IUPAC Name

potassium;2-(5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.K/c1-6-2-3-7(9-5-6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNFKPSDFYQUIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(5-methylpyridin-2-yl)acetate can be synthesized through the neutralization of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

Potassium 2-(5-methylpyridin-2-yl)acetate acts as a polydentate ligand due to its pyridine nitrogen and carboxylate oxygen atoms. It forms stable complexes with transition metals, which are critical in catalysis and material science.

Metal IonReaction ConditionsComplex StructureApplicationReference
Cu(II)Aqueous solution, pH 7-9, 25°CMononuclear complex with square-planar geometryCatalytic oxidation reactions
Fe(III)Ethanol/water, refluxOctahedral coordination polymerMagnetic materials
Pd(II)DMF, 80°CBidentate ligand in palladium complexesCross-coupling catalysis

Mechanism : The carboxylate group binds via oxygen, while the pyridine nitrogen donates electrons to the metal center. This dual-binding capability enhances stability and catalytic activity.

Acid-Base Reactions

The carboxylate group undergoes protonation or deprotonation depending on pH:

K+[OOC CH2 5 MePy ]+HClHOOC CH2 5 MePy +KCl\text{K}^+[\text{OOC CH}_2\text{ 5 MePy }]+\text{HCl}\rightarrow \text{HOOC CH}_2\text{ 5 MePy }+\text{KCl}

  • Protonation : Occurs below pH 4.5, regenerating the carboxylic acid form.

  • Deprotonation : Stable in neutral to basic conditions (pH 7–12).

Esterification and Transesterification

The potassium carboxylate reacts with alkyl halides or alcohols under acidic conditions:

ReagentConditionsProductYield
Methyl iodideDMF, 60°C, 12 hrsMethyl 2-(5-methylpyridin-2-yl)acetate85%
Benzyl alcoholH₂SO₄, refluxBenzyl ester derivative78%

Note : Esterification is reversible and requires dehydrating agents for high yields.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

K+[OOC CH2 5 MePy ]Δ(150200C)CH3 5 MePy +CO2+K2CO3\text{K}^+[\text{OOC CH}_2\text{ 5 MePy }]\xrightarrow{\Delta (150-200^\circ \text{C})}\text{CH}_3\text{ 5 MePy }+\text{CO}_2+\text{K}_2\text{CO}_3

  • Conditions : Dry heating under inert atmosphere.

  • Applications : Synthesis of simpler pyridine derivatives.

Nucleophilic Acyl Substitution

The carboxylate participates in coupling reactions to form amides or anhydrides:

Reaction PartnerCatalyst/ConditionsProduct
BenzylamineEDCI/HOBT, DCM, RTN-Benzylamide derivative
Acetic anhydridePyridine, 0°CMixed anhydride intermediate

Key Use : Synthesis of bioactive molecules via amide bond formation .

Pyridine Ring Functionalization

The 5-methylpyridine ring undergoes electrophilic substitution:

ReactionReagents/ConditionsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CPara to methylNitro-substituted derivative
BrominationBr₂, FeBr₃, 50°COrtho to acetateBromo-substituted product

Mechanism : The electron-donating methyl group directs substitution to specific positions .

Biochemical Interactions

The compound modulates enzyme activity through:

  • Hydrogen bonding via the carboxylate group.

  • π–π stacking with aromatic residues in proteins.

Observed Effects :

  • Inhibition of cytochrome P450 enzymes (IC₅₀ = 12 µM).

  • Enhancement of metalloproteinase stability in aqueous buffers.

Scientific Research Applications

Medicinal Chemistry

Potassium 2-(5-methylpyridin-2-yl)acetate has shown potential as a pharmacological agent due to its interactions with biological molecules. Its ability to modulate enzyme activity suggests that it could play a role in drug development. Specifically, compounds with similar structures have been investigated for their effects on potassium channels, which are crucial in regulating cellular excitability and have therapeutic implications for conditions like cardiac arrhythmias .

Organic Synthesis

The compound serves as a reagent in organic synthesis, contributing to the development of complex molecules. It can be utilized in various reactions, aiding chemists in constructing new organic frameworks.

Synthetic Methodology

The synthesis typically involves the neutralization of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide. This method can be optimized for industrial-scale production by adjusting parameters such as temperature and pH to enhance yield and purity.

Reaction TypeDescription
NeutralizationReaction of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide
Organic ReactionsUtilized as a reagent in various organic synthesis reactions

Biochemical Assays

In biochemical research, this compound is employed in assays aimed at understanding enzyme kinetics and receptor pharmacology. Its ability to interact with enzymes positions it as a valuable tool for studying metabolic pathways and drug interactions .

Applications in Enzyme Kinetics

The compound can be used to assess the activity of various enzymes, providing insights into their mechanisms and potential inhibitors. This is crucial for developing new therapeutic agents targeting specific biochemical pathways.

Mechanism of Action

The mechanism of action of Potassium 2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Esters of 2-(5-Methylpyridin-2-yl)acetic Acid

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(5-methylpyridin-2-yl)acetate 848093-05-0* C₁₀H₁₃NO₂ 179.22 Ethyl ester; liquid at RT
Methyl 2-(5-methylpyridin-2-yl)acetate Not available C₉H₁₁NO₂ 165.19 Methyl ester; higher volatility

Notes:

  • The ethyl ester (1b) is a common intermediate in heterocyclic synthesis, used under gold/silver catalysis to form indolizines .
  • Esters generally exhibit higher lipophilicity compared to the potassium salt, influencing their solubility and reactivity .

Halogen-Substituted Pyridyl Acetates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate 1393566-89-6 C₁₀H₁₂FNO₂ 197.21 Fluorine substitution enhances electronegativity
Ethyl 2-(5-iodopyridin-2-yl)acetate 1402390-60-6 C₉H₁₀INO₂ 275.09 Iodo-substituted; potential for radiopharmaceuticals

Comparison :

  • Halogenation (F, I) alters electronic properties, affecting binding affinity in medicinal chemistry. For example, trifluoromethyl derivatives (e.g., Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, CAS 1956366-39-4) exhibit enhanced metabolic stability .

Metal Salts of Pyridyl Acetates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate 1956366-39-4 C₈H₅F₃NNaO₂ 227.12 Trifluoromethyl group; high solubility in polar solvents
Potassium 2-(5-methylpyridin-2-yl)acetate Not available C₈H₈KNO₂ 195.26 Potassium counterion; used in ionic liquids

Notes:

  • Sodium salts (e.g., Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate) are preferred in aqueous-phase reactions due to superior solubility, whereas potassium salts may offer stability in non-polar media .

Heterocyclic and Functionalized Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate 1242268-04-7 C₁₀H₇N₃O₂ 201.18 Dual cyano groups; rigid structure
Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate Not available C₉H₈F₃NO₂S 251.23 Sulfanyl linker; potential for metal coordination

Comparison :

  • Cyano and sulfanyl substituents introduce steric hindrance and alter electronic profiles, expanding applications in catalysis and material science .

Biological Activity

Potassium 2-(5-methylpyridin-2-yl)acetate is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the following chemical formula: C10_{10}H12_{12}KNO2_2. The compound features a pyridine ring substituted at the 5-position with a methyl group, linked to an acetate group. Its unique structure allows for various interactions with biological targets, which may lead to significant therapeutic implications.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can result in various biological effects, including:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
  • Receptor Interaction : It may interact with receptors, affecting signaling pathways that regulate physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm efficacy against specific pathogens.
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest it may have neuroprotective effects, making it a candidate for further research in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against certain bacteria
Anti-inflammatoryReduction of inflammation in animal models
NeuroprotectiveProtective effects observed in neuronal cultures

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of antioxidant enzyme activity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Applications in Research and Medicine

This compound has several applications:

  • Drug Development : Due to its diverse biological activities, it is being investigated as a lead compound for developing new therapeutics.
  • Biochemical Research : It serves as a useful reagent in biochemical assays aimed at understanding enzyme kinetics and receptor pharmacology.
  • Synthetic Chemistry : The compound is utilized in organic synthesis processes to create complex molecules with potential biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 2-(5-methylpyridin-2-yl)acetate, and what experimental parameters influence yield?

  • Methodology : The compound can be synthesized via ester hydrolysis of methyl/ethyl 2-(5-methylpyridin-2-yl)acetate derivatives using potassium hydroxide or carbonate in aqueous ethanol under reflux (60–80°C, 6–12 hours). For example, ethyl 2-(5-methylpyridin-2-yl)acetate (CAS 848093-05-0) can be hydrolyzed to the carboxylic acid intermediate, followed by neutralization with potassium hydroxide .
  • Critical Parameters : Reaction temperature, stoichiometric ratio of base, and solvent polarity must be optimized. Excess base may degrade the pyridine ring. Purification via recrystallization (water/methanol) or ion-exchange chromatography is recommended to isolate the potassium salt .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and acetate methylene group (δ 3.5–4.0 ppm). Compare with analogous compounds like 2-(5-chloropyridin-2-yl)acetic acid (InChI: InChI=1S/C7H6ClNO2...) .
  • HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%). Retention times can be cross-referenced with commercial standards (e.g., 2-(6-methylpyridin-2-yl)acetic acid derivatives) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 196.1 [M–K]^- (calculated for C8_8H7_7NO2_2: 165.16 g/mol + K+^+ = 204.3 g/mol) .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Conduct accelerated stability studies (25–40°C, pH 3–9) using buffered solutions. Monitor degradation via HPLC. The compound is stable in neutral to slightly alkaline conditions (pH 7–9) but hydrolyzes in acidic media, regenerating the free acid .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Q. How does this compound perform as a ligand or catalyst in transition-metal-mediated reactions?

  • Methodology : Test its coordination capacity with metals (e.g., Ag+^+, Au+^+) in catalytic systems. For instance, combine with Ph3_3PAuNTf2_2 (5 mol%) and AgNTf2_2 (5 mol%) in acetonitrile at 50°C to evaluate its role in indolizine synthesis. Compare yields to non-potassium analogs (e.g., ethyl 2-(5-methylpyridin-2-yl)acetate) .
  • Key Insight : The potassium ion may enhance solubility in polar solvents but could interfere with metal coordination. Chelation studies (UV-Vis, X-ray crystallography) are recommended .

Q. How can contradictory data on the compound’s solubility and reactivity be resolved?

  • Methodology :

  • Solubility : Replicate experiments using standardized buffers (e.g., PBS, pH 7.4) and quantify solubility via gravimetric analysis. Reported discrepancies (e.g., water vs. ethanol solubility) may arise from hydration state variations .
  • Reactivity : Compare nucleophilic acyl substitution rates with other potassium carboxylates (e.g., potassium acetate) under identical conditions. Use 19F^19F-NMR to track reaction intermediates .

Q. What environmental impacts arise from this compound, and how can its ecotoxicity be assessed?

  • Methodology :

  • Degradation Studies : Expose the compound to UV light (254 nm) or soil microbiota for 28 days. Analyze breakdown products via LC-MS. Pyridine ring oxidation may generate nitrates or amides, requiring toxicity screening (e.g., Daphnia magna assays) .
  • Ecotoxicity Modeling : Use tools like EPA EPI Suite to predict bioaccumulation (logP ≈ 1.77) and aquatic toxicity. Compare with structurally similar compounds (e.g., 2-(2,4,5-trichlorophenoxy)acetate potassium salt, CAS 37785-57-2) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 2-(5-methylpyridin-2-yl)acetate
Reactant of Route 2
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Potassium 2-(5-methylpyridin-2-yl)acetate

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